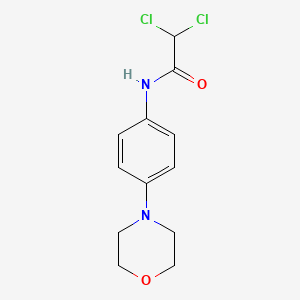

2,2-dichloro-N-(4-morpholinophenyl)acetamide

Descripción

2,2-Dichloro-N-(4-morpholinophenyl)acetamide is an acetamide derivative featuring a dichloroacetyl group and a 4-morpholinophenyl substituent. The morpholine group enhances solubility and may influence binding interactions, while the dichloroacetyl moiety contributes to steric and electronic properties.

Propiedades

IUPAC Name |

2,2-dichloro-N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-11(14)12(17)15-9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4,11H,5-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTUBNFOGRQMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(4-morpholinophenyl)acetamide typically involves the reaction of 4-morpholinophenylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2-dichloro-N-(4-morpholinophenyl)acetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Análisis De Reacciones Químicas

Types of Reactions

2,2-dichloro-N-(4-morpholinophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Hydrolysis: The major products are the corresponding carboxylic acid and 4-morpholinophenylamine.

Oxidation: Products vary based on the oxidizing agent and conditions used.

Aplicaciones Científicas De Investigación

2,2-dichloro-N-(4-morpholinophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mecanismo De Acción

The mechanism of action of 2,2-dichloro-N-(4-morpholinophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The morpholine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the dichloroacetamide moiety can enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Key Compounds :

2,2-Dichloro-N-(4-methylphenylsulfonyl)acetamide ():

- Structure : Contains a sulfonyl group instead of morpholine.

- Bonding : Trans N-H and C=O configuration, forming chains via N-H⋯O hydrogen bonds along the a-axis .

- Relevance : Demonstrates how electron-withdrawing groups (e.g., sulfonyl) influence crystal packing and hydrogen bonding.

2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide ():

- Structure : Methyl substituents on the phenyl ring.

- Bonding : Similar bond parameters to other dichloroacetamides, with N-H⋯O and C-H⋯O hydrogen bonds stabilizing molecular chains .

- Relevance : Highlights the role of alkyl substituents in modulating intermolecular interactions.

2-Chloro-N-(4-fluorophenyl)acetamide ():

- Structure : Single chlorine atom and fluorophenyl group.

- Bonding : Intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonds .

- Relevance : Illustrates the impact of halogen substitution (Cl vs. F) on molecular conformation.

- Structure : 2,2-Dichloroacetamide with a nitro group and dihydroxypropyl chain.

- Bioactivity : Broad-spectrum antibiotic targeting bacterial ribosomes .

- Relevance : Demonstrates the importance of nitro and hydroxyl groups in antimicrobial activity.

Comparative Table :

Functional Group Influence

Morpholine vs. Sulfonyl/Methyl Groups :

- Dichloroacetyl vs.

Actividad Biológica

2,2-Dichloro-N-(4-morpholinophenyl)acetamide is a synthetic compound that serves as a vital intermediate in the development of novel antibiotics, specifically LZD-5 and LZD-6. These antibiotics are particularly significant in treating infections caused by antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2-dichloro-N-(4-morpholinophenyl)acetamide is C11H12Cl2N2O2. Its structural components include a dichloroacetamide functional group bonded to a morpholinophenyl moiety. This unique structure contributes to its biological properties and effectiveness against resistant bacterial strains.

The primary biological activity of 2,2-dichloro-N-(4-morpholinophenyl)acetamide is attributed to its role in inhibiting bacterial protein synthesis. The compound interacts with the bacterial ribosome, preventing the translation process essential for bacterial growth and replication. Specifically, derivatives synthesized from this compound have shown potent antibacterial activity by disrupting the function of ribosomal RNA .

| Mechanism | Description |

|---|---|

| Inhibition of Protein Synthesis | Binds to ribosomal sites, preventing translation. |

| Target Pathogens | Effective against MRSA and VRE. |

| Structural Modifications | Allows for enhanced efficacy against resistant strains. |

Synthesis Pathway

The synthesis of 2,2-dichloro-N-(4-morpholinophenyl)acetamide involves several chemical reactions that are critical for obtaining high-purity compounds suitable for further applications. The process typically includes:

- Formation of the Dichloroacetamide Moiety : The initial step involves reacting appropriate chlorinated acetamides with morpholine derivatives.

- Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product.

- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity.

Biological Activity Studies

Research has demonstrated that derivatives of 2,2-dichloro-N-(4-morpholinophenyl)acetamide exhibit significant antibacterial properties. For instance, LZD-5 and LZD-6 have been shown to effectively inhibit protein synthesis in resistant bacterial strains .

Case Study: Efficacy Against Resistant Strains

A study conducted on the efficacy of LZD-5 against MRSA revealed that this compound significantly reduced bacterial load in infected animal models when administered at therapeutic doses. The study highlighted the importance of structural modifications derived from 2,2-dichloro-N-(4-morpholinophenyl)acetamide in enhancing antibacterial activity.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2,2-dichloro-N-(4-morpholinophenyl)acetamide but differ in biological activity due to variations in their substituents.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,2-Dichloro-N-(phenyl)acetamide | C10H10Cl2N2O | Lacks morpholine; different antibacterial applications. |

| N-(4-chlorophenylsulfonyl)-2,2-dichloroacetamide | C10H9Cl3N3O3S | Contains sulfonamide group; exhibits distinct antibacterial properties. |

| N-(4-methylphenylsulfonyl)-2,2-dichloroacetamide | C11H12Cl3N3O3S | Similar sulfonamide structure; potential for varied biological activities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.